![molecular formula C8H15NO5 B14534664 2,2'-[(2-Hydroxybutyl)azanediyl]diacetic acid CAS No. 62130-86-3](/img/structure/B14534664.png)
2,2'-[(2-Hydroxybutyl)azanediyl]diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(2-Hydroxybutyl)azanediyl]diacetic acid is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is known for its role in forming lipid nanoparticles, which are crucial in the delivery of nucleic acids such as mRNA in vaccines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Hydroxybutyl)azanediyl]diacetic acid typically involves a reductive amination reaction. In this process, 4-aminobutanol is condensed with a lipid aldehyde, and sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The synthesis involves reacting 2-hexyldecanoic acid with a fourfold excess of 1,6-dibromohexane in the presence of potash in dimethylformamide (DMF) .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-Hydroxybutyl)azanediyl]diacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2,2’-[(2-Hydroxybutyl)azanediyl]diacetic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: It plays a role in the delivery of nucleic acids in gene therapy and vaccine development.
Medicine: It is a component of lipid nanoparticles used in mRNA vaccines, such as those for SARS-CoV-2.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,2’-[(2-Hydroxybutyl)azanediyl]diacetic acid involves its ability to form lipid nanoparticles. These nanoparticles encapsulate and protect nucleic acids, such as mRNA, from degradation. Once inside the cell, the acidic environment of the endosome protonates the compound, leading to the release of the nucleic acid into the cytoplasm for further processing .
Comparison with Similar Compounds
Similar Compounds
2,2’-[(2-Amino-2-oxoethyl)azanediyl]diacetic acid: This compound has similar structural features but different functional groups.
2,2’-[(Ethane-1,2-diylbis(azanediyl))bis(2-(2-hydroxyphenyl)acetic acid: This compound also shares structural similarities but has distinct chemical properties.
Uniqueness
2,2’-[(2-Hydroxybutyl)azanediyl]diacetic acid is unique due to its specific role in forming lipid nanoparticles, which are essential for the delivery of nucleic acids in vaccines. Its ability to protect and release mRNA makes it a critical component in modern vaccine technology .
Properties
CAS No. |
62130-86-3 |
|---|---|
Molecular Formula |
C8H15NO5 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-[carboxymethyl(2-hydroxybutyl)amino]acetic acid |
InChI |
InChI=1S/C8H15NO5/c1-2-6(10)3-9(4-7(11)12)5-8(13)14/h6,10H,2-5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
OKKSVIZYLDWOHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(CC(=O)O)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]propan-2-one](/img/structure/B14534593.png)
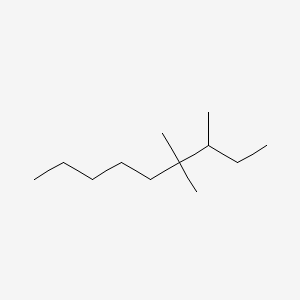
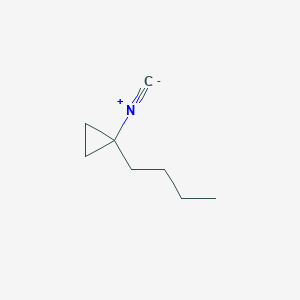
![N,N-Dimethyl-N-[(tributoxysilyl)methyl]decan-1-aminium chloride](/img/structure/B14534602.png)
![[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol](/img/structure/B14534607.png)
![1-[(4-Bromophenyl)methyl]-5-nitroquinolin-1-ium bromide](/img/structure/B14534609.png)
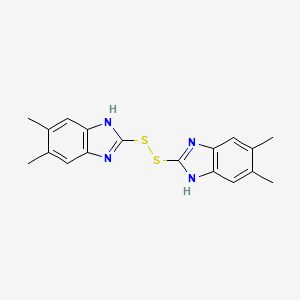
![4-{Formyl[(quinolin-3-yl)methyl]amino}benzoic acid](/img/structure/B14534626.png)
![[Boranetriyltris(methylene)]tris[bromo(dimethyl)silane]](/img/structure/B14534629.png)
![4,4'-[Methyl(phenylethynyl)silanediyl]bis(morpholine)](/img/structure/B14534631.png)
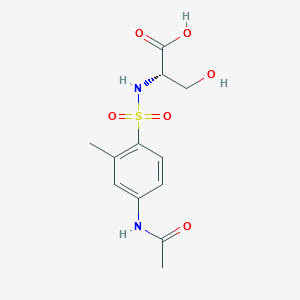
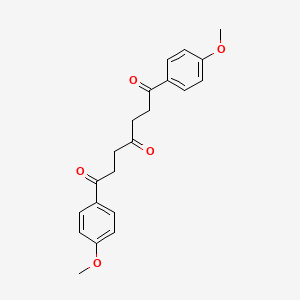
![2,2'-(Propane-1,3-diyl)di(2-azabicyclo[2.2.0]hex-5-en-3-one)](/img/structure/B14534647.png)
![7-Cyanobicyclo[4.1.0]hepta-2,4-diene-7-carboxylic acid](/img/structure/B14534653.png)
